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Compound Name: J1075

Cat. No.: B1672709
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Introduction

Compound MVT-1075 is an investigational radioimmunotherapy (RIT) agent being developed
for the treatment of cancers that overexpress the carbohydrate antigen 19-9 (CA19-9), such as
pancreatic, colon, and lung cancers.[1][2] It is a conjugate of a fully human monoclonal
antibody, HuMab-5B1, and the beta-emitting radioisotope Lutetium-177.[3] MVT-1075 is
designed to selectively deliver a cytotoxic dose of radiation to tumor cells, thereby minimizing
damage to surrounding healthy tissues. This document provides a comprehensive overview of
the available technical data on MVT-1075.

Compound Profile
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Property Description
Generic Name Lutetium-177 HuMab-5B1
Alternative Names 177Lu-CHX-A"-DTPA-HUMADb-5B1, MVT 1075

Radioimmunotherapy, Antineoplastic,

Drug Class )
Monoclonal Antibody
Mechanism of Action lonizing radiation emitter
Originator MabVax Therapeutics
MabVax Therapeutics, Memorial Sloan-Kettering
Developers

Cancer Center

Mechanism of Action

The therapeutic action of MVT-1075 is based on a targeted delivery of radiation to cancer cells.
[4] The mechanism can be broken down into the following steps:

e Targeting: The HuMab-5B1 antibody component of MVT-1075 specifically binds to the sialyl
Lewis? (sLe?) epitope of the CA19-9 antigen, which is highly expressed on the surface of
various cancer cells, including up to 94% of pancreatic cancers.[3]

e Internalization: Following binding to CA19-9, the MVT-1075 complex is internalized by the
tumor cells.[3]

o Cytotoxicity: The Lutetium-177 radioisotope, now localized within or near the tumor cells,
emits beta particles. These high-energy electrons cause DNA damage and the generation of
reactive oxygen species, ultimately leading to apoptosis and cell death.[4]

MVT-1075 is often administered in combination with MVT-5873, which is the "naked" HuMab-
5B1 antibody. MVT-5873 is given as a blocking dose to optimize the therapeutic window and
ensure that the radiolabeled antibody preferentially binds to tumor sites.[4]

Signaling Pathway and Cellular Targeting
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MVT-1075 targeting and mechanism of action.

Preclinical Studies

Preclinical evaluation of MVT-1075 has been conducted in mouse xenograft models of human
pancreatic cancer (BxPC3), which are known to express CA19-9.[3][5]

Efficacy

e Tumor Growth Inhibition: In subcutaneous BxPC3 xenograft models, single doses of MVT-
1075 ranging from 75 to 450 uCi significantly inhibited tumor growth, with higher doses
showing sustained suppression.[5] In an orthotopic BXPC3 tumor model, a single 300 pCi
dose of MVT-1075 resulted in a 50% reduction in tumor volume by day 20 compared to the
initial volume.[5]

» Dose Fractionation: Studies have also explored fractionated dosing schedules (e.g., 75 uCi x
2 or 50 pCi x 3), which were found to be as effective as a single 150 puCi dose in inhibiting
tumor growth.[3]

Preclinical Efficacy of MVT-1075 in BxPC3 Xenograft Model

Tumor Model

Subcutaneous

Orthotopic

Subcutaneous
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Biodistribution

Biodistribution studies were conducted in both normal and tumor-bearing athymic nude mice to
assess the uptake and clearance of MVT-1075.[3]

e Tumor Uptake: In mice with subcutaneous BxPC3 xenografts, MVT-1075 showed rapid and
high uptake in tumor tissue, reaching 69% of the injected dose per gram (%ID/g) by 24 hours
and 86% ID/g by 120 hours.[3]

o Normal Tissue Distribution: In normal mice, there was an expected gradual decrease in
radioactivity in the blood, heart, and lungs, with low uptake observed in the normal pancreas.

[3]5]

Biodistribution of MVT-1075 in BxPC3 Tumor-Bearing Mice

Time Point

24 hours

120 hours

Clinical Studies

A Phase 1, open-label, non-randomized, dose-escalation study (NCT03118349) of MVT-1075
in combination with MVT-5873 has been conducted in patients with previously treated, CA19-9
positive malignancies.[6] The primary objectives were to determine the maximum tolerated
dose (MTD) and to evaluate the safety profile.[2]

Study Design

The study employed a 3+3 dose-escalation design. A cycle of radioimmunotherapy consisted of
dosing on days 1 and 15, with a 57-day dose-limiting toxicity (DLT) assessment period. On day

1, patients received a blocking dose of MVT-5873 followed by 50% of the estimated MVT-1075

dose for that cohort. The remaining MVT-1075 dose was administered on day 15.[6]

Safety and Tolerability
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Interim results from the initial patient cohort demonstrated that MVT-1075 was reasonably well-
tolerated.[1] The observed toxicities were primarily hematologic and considered manageable.

[1][6]

Preliminary Safety Data from Phase 1 Trial (Cohort 1)

Toxicity

White Blood Cell Count

Platelet Count

Hemoglobin

Pharmacokinetics and Dosimetry

Pharmacokinetic and dosimetry data from the first cohort of the Phase 1 trial have been
reported.[6]

Pharmacokinetic Parameters of MVT-1075 (Median Values)

Parameter

Whole Body Biological Half-life

Serum a Biological Half-life

Serum 3 Biological Half-life

Dosimetry data confirmed the accumulation of MVT-1075 on target lesions.[6]

Experimental Protocols
Preclinical Xenograft Efficacy Studies

e Cell Line: BxPC3 human pancreatic cancer cells, known to express CA19-9, are used.

e Animal Model: Athymic nude mice are utilized.
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o Tumor Implantation: BXPC3 cells are implanted either subcutaneously or orthotopically into
the pancreas of the mice.

e Treatment Administration: Once tumors reach a specified volume (e.g., ~150-250 mm?),
MVT-1075 is administered intravenously at various doses and schedules.[3]

» Efficacy Assessment: Tumor growth is monitored over time using caliper measurements.
Data is typically censored when a certain percentage of the group exceeds a maximum
allowed tumor volume.[3]

Phase 1 Clinical Trial Protocol (Simplified)

o Patient Population: Patients with relapsed/refractory, locally advanced or metastatic CA19-9
positive malignancies.[6]

o Study Design: Open-label, dose-escalation (3+3 design) with cohort expansion.[3]
o Treatment Regimen:

o Day 1: A blocking dose of MVT-5873 (70 mg IV) is administered, followed 2-4 hours later
by 50% of the calculated MVT-1075 dose for the cohort.[6]

o Days 1-8: Dosimetry is performed using gamma camera imaging and SPECT/CT scans.[6]

o Day 15: A second blocking dose of MVT-5873 is given, followed by the remaining MVT-
1075 dose.[6]

e Endpoints:
o Primary: Safety and maximum tolerated dose.[2]

o Secondary: Dosimetry, pharmacokinetics, tumor response, and changes in serum CA19-9
levels.[6]

Experimental Workflow Diagram
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Development workflow for MVT-1075.

Safety Information

A formal Material Safety Data Sheet (MSDS) for MVT-1075 is not publicly available as it is an
investigational drug. Safety information is derived from preclinical and clinical studies.

o Preclinical: In xenograft studies, MVT-1075 was reported to be well-tolerated.[3]

 Clinical: The primary toxicities observed in the Phase 1 trial were hematologic, including
decreases in white blood cells, platelets, and hemoglobin. These were described as
manageable.[1][6] As a radiopharmaceutical, standard precautions for handling radioactive
materials must be observed.

Conclusion
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MVT-1075 is a promising radioimmunotherapy agent that has demonstrated preclinical efficacy
and a manageable safety profile in early clinical trials for the treatment of CA19-9 positive
malignancies. Its targeted mechanism of action offers the potential for improved therapeutic
outcomes in this patient population. Further clinical development will be necessary to fully
elucidate its efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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